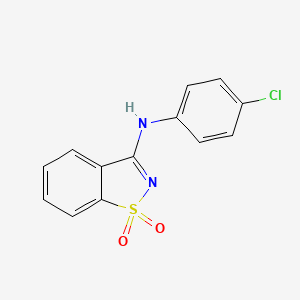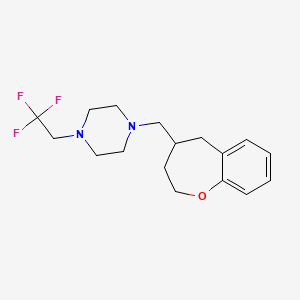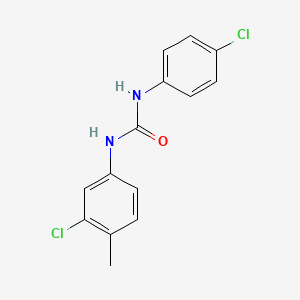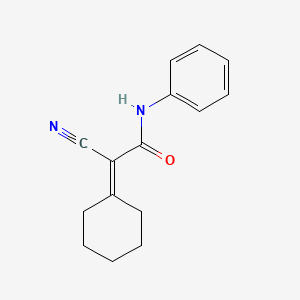![molecular formula C22H26FNO3 B5508874 4-[4-({3-[(4-fluorobenzyl)oxy]-1-azetidinyl}carbonyl)phenyl]-2-methyl-2-butanol](/img/structure/B5508874.png)
4-[4-({3-[(4-fluorobenzyl)oxy]-1-azetidinyl}carbonyl)phenyl]-2-methyl-2-butanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-[4-({3-[(4-fluorobenzyl)oxy]-1-azetidinyl}carbonyl)phenyl]-2-methyl-2-butanol” is a complex organic molecule. It contains a fluorobenzyl group, an azetidinyl group (a type of four-membered ring), a carbonyl group (C=O), and a butanol group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a cyclic structure. The fluorobenzyl group would likely contribute to the overall polarity of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of a fluorine atom could increase its stability and affect its reactivity. The butanol group could make it somewhat soluble in water .科学的研究の応用
Beta-lactam Inhibitors for Leukocyte Elastase : Research on beta-lactam inhibitors of human leukocyte elastase (HLE) involves compounds with structural similarities to "4-[4-({3-[(4-fluorobenzyl)oxy]-1-azetidinyl}carbonyl)phenyl]-2-methyl-2-butanol". These compounds, particularly those with azetidinyl and benzylic moieties, have been found to inhibit HLE effectively. The study by Finke et al. (1995) describes the synthesis and structure-activity relationships of 3,3-dialkylazetidin-2-ones, showing enhanced HLE inhibition and in vivo efficacy with certain alkyl substitutions. This research highlights the potential of such compounds in therapeutic applications related to conditions involving HLE activity (Finke et al., 1995).
Fluoro-substituent Effects on Aminobenzonitriles : The effects of fluoro-substitution on 4-(1-azetidinyl)benzonitrile compounds have been studied by Druzhinin et al. (2001). These compounds, closely related to the chemical structure of interest, exhibit changes in fluorescence quantum yields and decay times when substituted with fluoro groups. This research provides insights into the photophysical properties of such compounds and their potential applications in materials science and sensor technology (Druzhinin et al., 2001).
Antibacterial Azetidinone Derivatives : The synthesis and antibacterial evaluation of azetidinone derivatives, as explored by Chopde et al. (2012), demonstrate the potential of these compounds in combating bacterial infections. While the specific compound "this compound" was not studied, the structural similarities suggest possible antibacterial applications for related compounds (Chopde et al., 2012).
Synthetic Pathways for Fluoropyridines : Research by Wittmann et al. (2006) on the novel synthesis of 4-fluoropyridines using 2-fluoroallylic alcohols and succeeding rearrangements provides insights into synthetic strategies that could be applicable to compounds like "this compound". These methods could offer new routes for synthesizing and exploring the properties of such complex molecules (Wittmann et al., 2006).
作用機序
将来の方向性
特性
IUPAC Name |
[3-[(4-fluorophenyl)methoxy]azetidin-1-yl]-[4-(3-hydroxy-3-methylbutyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FNO3/c1-22(2,26)12-11-16-3-7-18(8-4-16)21(25)24-13-20(14-24)27-15-17-5-9-19(23)10-6-17/h3-10,20,26H,11-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKZRAKQHGZTEDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC=C(C=C1)C(=O)N2CC(C2)OCC3=CC=C(C=C3)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-4-{4-[(2-methyl-1-pyrrolidinyl)methyl]phenyl}-2-butanol](/img/structure/B5508794.png)

![1-(2-pyridinyl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-3-piperidinecarboxamide dihydrochloride](/img/structure/B5508802.png)
![5-methoxy-1-methyl-2-{[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]carbonyl}-1H-indole](/img/structure/B5508805.png)




![N-[1-(4-morpholinylcarbonyl)-4-piperidinyl]imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5508860.png)

![(3S*,4S*)-1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)carbonyl]-4-pyridin-2-ylpyrrolidine-3-carboxylic acid](/img/structure/B5508877.png)
![N-(3,5-dimethylphenyl)-4-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5508882.png)

![1-tert-butyl-4-{[3-(3-methylphenoxy)-1-azetidinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5508901.png)